2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide
Description
This compound is a pyrazolo-pyridazine derivative featuring a 4-fluorophenyl group at position 1, an isopropyl substituent at position 4, and a methyl-phenylacetamide side chain. Its core structure combines a pyrazolo[3,4-d]pyridazinone scaffold, which is known for bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications. The fluorophenyl and isopropyl groups enhance lipophilicity and metabolic stability, while the acetamide moiety may influence receptor binding affinity .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15(2)21-19-13-25-29(18-11-9-16(24)10-12-18)22(19)23(31)28(26-21)14-20(30)27(3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWTWTSVZZXUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway. It is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound interacts with RIPK1, inhibiting its activity. This interaction results in the blocking of the necroptosis signaling pathway. The compound has shown favorable RIPK1 kinase inhibition activity, with a high RIPK1 binding affinity.
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. This results in the blocking of downstream effects of the pathway, including the phosphorylation of the RIPK1/RIPK3/MLKL pathway.
Pharmacokinetics
The compound displays acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively. The compound also has an oral bioavailability of 59.55%.
Result of Action
The molecular and cellular effects of the compound’s action include the efficient blocking of TNFα-induced necroptosis in both human and murine cells. This results in the inhibition of the RIPK1/RIPK3/MLKL pathway.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature. The compound is chemisorbed on the surface following the Langmuir adsorption model. The adsorbed compound coating enhances the hydrophobicity of the surface.
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyridazin core, which is significant for its biological activity. The presence of a 4-fluorophenyl group and an isopropyl moiety contributes to its unique pharmacological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN5O |
| Molecular Weight | 365.41 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H22FN5O/c1-13(2)19-17(24)11-27(15-7-5-14(22)6-8-15)20(17)21(29)26(25-19)12-18(28)23-10-16-4-3-9-30-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,28) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology . Its potential applications include:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways.
- Antimicrobial Effects : Its structure indicates potential efficacy against microbial pathogens.
The mechanism of action of this compound involves interaction with specific biological targets such as enzymes or receptors. It is hypothesized that it may:
- Inhibit certain enzyme activities critical for cancer cell proliferation.
- Modulate signaling pathways involved in inflammation.
Research into the exact molecular targets is ongoing.
Anticancer Studies
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Study on MCF7 Cell Lines :
- Mechanistic Insights :
Pharmacological Evaluations
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Extensive in tissues |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters suggest favorable characteristics for therapeutic application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, this compound is compared to structurally related pyrazolo-pyridine and pyridazine derivatives. Key analogs include:
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f)
- Structure : Pyrazolo[3,4-b]pyridine core with 4-chlorophenyl, methyl, and N-(4-fluorophenyl)acetamide substituents .
- Key Data :
Comparison :
| Parameter | Target Compound | Compound 4f |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyridazinone | Pyrazolo[3,4-b]pyridine |
| Aromatic Substituent | 4-Fluorophenyl (position 1) | 4-Chlorophenyl (position 3) |
| Alkyl Group | Isopropyl (position 4) | Methyl (position 4) |
| Acetamide Side Chain | N-methyl-N-phenyl | N-(4-fluorophenyl) |
| Molecular Weight | ~495 g/mol (estimated) | 486 g/mol |
| Key Functional Groups | Fluorine, isopropyl | Chlorine, methyl |
- The N-methyl-N-phenylacetamide side chain likely confers greater metabolic stability than 4f’s N-(4-fluorophenyl) group due to reduced susceptibility to oxidative deamination .
Lumped Surrogate Analogs
highlights the concept of "lumping" structurally similar compounds to predict properties. For example, pyrazolo-pyridazinones and pyrazolo-pyridines with comparable substituents (e.g., halogenated aryl groups) may exhibit analogous reactivity or bioactivity.
Research Findings and Bioactivity Trends
- Compound 4f : Demonstrated moderate bioactivity in preliminary assays, attributed to its chloro-fluorophenyl motif and acetamide linkage .
- Pyrazolo-pyridazinones: Prior studies suggest that the pyridazinone moiety enhances kinase inhibitory activity due to its planar structure and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer :
- Core Steps : Focus on regioselective functionalization of the pyrazolo[3,4-d]pyridazinone scaffold. Key intermediates include halogenated fluorophenyl precursors and isopropyl-substituted pyridazinone derivatives.
- Optimization : Use coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl-aryl bond formation. Monitor reaction temperature (70–120°C) and catalyst systems (e.g., Pd(PPh₃)₄) to minimize byproducts .
- Purification : Employ gradient elution via reverse-phase HPLC (C18 columns) for isolating high-purity fractions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .
- HRMS : Validate molecular formula (C₂₄H₂₃FN₄O₂) with <2 ppm mass accuracy.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Dose-Response Refinement : Use a factorial design (2x2 ANOVA) to test pharmacokinetic variables (e.g., bioavailability, metabolic clearance) .
- Tissue Distribution Studies : Apply LC-MS/MS to quantify compound levels in target organs vs. plasma .
- Control Groups : Include sham-treated and positive-control cohorts to isolate compound-specific effects .
Q. How do computational models inform derivative design for target selectivity?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to off-target kinases (e.g., EGFR, VEGFR).
- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with IC₅₀ values .
- ADMET Prediction : Employ SwissADME to optimize logP (<3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What experimental frameworks assess metabolic stability and toxicity?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS over 60 minutes .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Ames Test : Evaluate mutagenicity in TA98 and TA100 Salmonella strains at 0.1–100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
